Perfluorononanoic acid

Catalog No.
S584511
CAS No.
375-95-1
M.F
C8F17COOH
C9HF17O2
M. Wt
464.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorononanoic acid

CAS Number

375-95-1

Product Name

Perfluorononanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid

Molecular Formula

C8F17COOH
C9HF17O2

Molecular Weight

464.08 g/mol

InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28)

InChI Key

UZUFPBIDKMEQEQ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Solubility

In water, 6.25X10-2 mg/L at 25 °C (est)

Synonyms

C9-PFA, perfluoro-n-nonanoic acid, perfluoro-n-nonanoic acid, ammonium salt, perfluoro-n-nonanoic acid, lithium salt, perfluoro-n-nonanoic acid, potassium salt, perfluoro-n-nonanoic acid, sodium salt

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Potential health effects:

PFNA is being investigated for its potential health effects in humans and animals. Studies have found associations between PFNA exposure and various health problems, including:

  • Developmental effects: Exposure to PFNA during pregnancy has been linked to lower birth weight, delays in development, and other adverse effects in offspring. [Source: National Institutes of Health, ]
  • Cancer: Some studies suggest a possible link between PFNA exposure and an increased risk of certain cancers, but more research is needed to confirm these findings. [Source: National Library of Medicine, ]
  • Immune system function: PFNA exposure may be linked to changes in immune function, potentially making individuals more susceptible to infections. [Source: PubMed Central, ]

Environmental impact:

PFNA is a persistent organic pollutant, meaning it breaks down slowly in the environment and can accumulate in the food chain. Research is ongoing to understand the full extent of its environmental impact, including:

  • Presence in water and soil: PFNA has been detected in drinking water, surface water, and soil worldwide. [Source: PubChem, ]
  • Effects on aquatic organisms: Studies suggest that PFNA exposure can harm fish and other aquatic life, impacting their growth, development, and reproduction. [Source: PubMed Central, ]

Research applications:

Due to its potential health and environmental concerns, PFNA is a subject of ongoing research. Scientists are using PFNA in studies to:

  • Understand its mechanisms of action: Researchers are investigating how PFNA interacts with the body and the environment to exert its effects.
  • Develop methods for detection and removal: Scientists are working on improving analytical methods for detecting PFNA in various matrices and developing strategies for its removal from contaminated environments.
  • Inform policy and regulation: Research findings on PFNA are used to inform policy decisions and regulations aimed at protecting human health and the environment.

Perfluorononanoic acid is a synthetic perfluorinated carboxylic acid characterized by a nonanoic acid structure where all hydrogen atoms in the alkyl chain are replaced with fluorine atoms. This compound is highly stable due to the strong carbon-fluorine bonds, making it resistant to degradation in the environment. Perfluorononanoic acid is primarily used as a surfactant in the production of fluoropolymers, particularly polyvinylidene fluoride. It has been identified as an environmental contaminant found in various biological systems, including humans and wildlife, alongside other perfluoroalkyl substances such as perfluorooctanoic acid and perfluorooctane sulfonate .

The mechanism of action of PFNA in biological systems is still under investigation []. Studies suggest it may interfere with hormonal signaling and disrupt lipid metabolism [].

Toxicity

Research suggests potential health risks associated with PFNA exposure, including developmental problems, increased cholesterol levels, and altered immune function [, ]. However, more research is needed to establish definitive links between PFNA exposure and specific health outcomes in humans.

Environmental Impact

PFNA's persistence and potential for bioaccumulation raise concerns about its long-term environmental impact []. It can be found in drinking water, soil, and wildlife [].

Perfluorononanoic acid exhibits limited reactivity due to its stable structure. It can undergo certain reactions typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts, commonly ammonium perfluorononanoate.
  • Oxidation: While generally resistant to oxidation, under specific conditions, it may undergo oxidative degradation.

The compound's stability makes it less likely to participate in

Research indicates that perfluorononanoic acid poses several biological risks. It is recognized as a developmental toxicant and has been associated with immune system toxicity. Animal studies have demonstrated that exposure can lead to liver enlargement and alterations in metabolic processes involving nuclear receptors such as peroxisome proliferator-activated receptor alpha and gamma. Furthermore, there are concerns regarding its impact on human health, including potential effects on growth, learning abilities in children, and reproductive health .

Perfluorononanoic acid can be synthesized through various methods:

  • Oxidation of Fluorotelomer Olefins: This method involves the oxidation of a linear fluorotelomer olefin mixture.
  • Carboxylation of Fluorinated Iodides: This involves reacting fluorinated iodides with carbon dioxide under specific conditions.
  • Biodegradation: Perfluorononanoic acid can also form from the biodegradation of certain fluorotelomer alcohols .

Perfluorononanoic acid is primarily used in industrial applications:

  • Surfactants: It serves as a surfactant in the production of fluoropolymers such as polyvinylidene fluoride.
  • Water and Stain Repellents: Commonly applied to consumer products for their water- and stain-resistant properties.
  • Industrial Coatings: Utilized in coatings for various materials due to its unique properties .

Studies on the interaction of perfluorononanoic acid with biological systems have revealed significant effects:

  • Neurotoxicity: Research has shown that exposure can induce neurotoxic effects, particularly during developmental stages in organisms like zebrafish.
  • Metabolic Disruption: It has been linked to alterations in lipid metabolism and increased cholesterol levels in humans.
  • Endocrine Disruption: Evidence suggests that it may interfere with hormonal functions, leading to reproductive toxicity .

Perfluorononanoic acid shares similarities with other perfluorinated carboxylic acids but possesses unique characteristics:

Compound NameCarbon Chain LengthKey Properties
Perfluorooctanoic Acid8Known for widespread environmental contamination; linked to various health issues.
Perfluorodecanoic Acid10Similar stability but generally considered less bioaccumulative than perfluorononanoic acid.
Perfluoroundecanoic Acid11Longer chain length leads to higher bioaccumulation potential compared to perfluorononanoic acid.
Perfluorododecanoic Acid12Exhibits even greater stability and potential for bioaccumulation than perfluorononanoic acid.

Perfluorononanoic acid is unique due to its intermediate carbon chain length, which influences its environmental persistence and biological activity compared to shorter or longer-chain analogs .

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

5.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

1

Exact Mass

463.9705080 g/mol

Monoisotopic Mass

463.9705080 g/mol

Heavy Atom Count

28

LogP

log Kow = 5.48 (est)

UNII

5830Z6S63M

Related CAS

4149-60-4 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The potency of the induction of peroxisomal beta-oxidation was compared between perfluorinated fatty acids (PFCAs) with different carbon chain lengths in the liver of male and female rats. In male rats, perfluoroheptanoic acid (PFHA) has little effect, although perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA) potentially induced the activity. By contrast, PFHA and PFOA did not induce the activity of peroxisomal beta-oxidation in the liver of female rats while PFNA and PFDA effectively induced the activity. The induction of the activity by these PFCAs was in a dose-dependent manner, and there is a highly significant correlation between the induction and hepatic concentrations of PFCAs in the liver regardless of their carbon chain lengths. These results strongly suggest that the difference in their chemical structure is not the cause of the difference in the potency of the induction. Hepatic concentrations of PFOA and PFNA was markedly higher in male compared with female rats. Castration of male rats reduced the concentration of PFNA in the liver and treatment with testosterone entirely restored the reduction. In contrast to the results obtained from the in vivo experiments, the activity of peroxisomal beta-oxidation was induced by PFDA and PFOA to the same extent in cultured hepatocytes prepared from both male and female rats. These results, taken together, indicate that difference in accumulation between PFCAs in the liver was responsible for the different potency of the induction of peroxisomal beta-oxidation between PFCAs with different carbon chain lengths and between sexes.
Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis.
... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes.

Vapor Pressure

0.08 [mmHg]
-0.18 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

375-95-1

Absorption Distribution and Excretion

Using nuclear magnetic resonance (NMR) spectroscopy, we investigated the importance of carbon chain length with regard to the hepatic effects associated with perfluoro-n-carboxylic acids. Male F-344 rats were administered a single intraperitoneal dose of either perfluoro-n-heptanoic acid (C7-PFA), perfluoro-n-nonanoic acid (C9-PFA), or perfluoro-n-undecanoic acid (C11-PFA). Data from previous studies involving perfluoro-n-octanoic acid (C8-PFA) and perfluoro-n-decanoic acid (C10-PFA) are included for comparison. Food consumption/body weight was monitored daily for all groups. C9- and C11-PFA treatment yields a prolonged hypophagic response while C7-PFA shows a more acute response. Fluorine-19 NMR spectra of urine and bile samples show no evidence of fluorometabolites and suggest that the distribution of perfluorocarbons into urine or bile is dependent upon carbon chain length. The aqueous solubility of C7-PFA appears to facilitate rapid urinary excretion, similar to that observed for C8-PFA. The relative hydrophobicity of C9- and C11-PFA appears to favor biliary enterohepatic recirculation, yielding a more protracted toxicity, similar to C10-PFA. Phosphorus-31 NMR studies of liver in vivo and liver extracts show that perfluorocarbons of > or = C9 carbons produce a significant increase in liver phosphocholine concentration. These data are discussed with regard to the impact of these chemicals on hepatic phospholipid metabolism. Hepatic peroxisomal fatty acyl CoA-oxidase activity (FAO) was measured to determine if C7-, C9-, and C11-PFA are peroxisome proliferators. Data indicate that the induction of peroxisomal enzyme activity by perfluorocarbons requires a chain length greater than seven carbons. In general, these results demonstrate the significance of carbon chain length in the hepatotoxic response and provide clues toward understanding the processes involved in the biological activities associated with exposure to these compounds.
Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. ... CD-1 mice were given a single oral dose of PFNA of 1 or 10mg/kg, and 4 males and 4 females were killed at /1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment/; trunk blood, liver and kidney were collected. Serum and tissue concentrations of PFNA were determined by LC-MS/MS. ... In the mouse, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8-68.4 days and 34.3-68.9 days, respectively. PFNA is also stored preferentially in the mouse liver but not in the kidneys. Hepatic uptake appears to be more efficient and storage capacity greater in male mice than in females. These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.
Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. Male and female Sprague-Dawley rats were given a single dose of PFNA by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. In addition, livers and kidneys were collected for PFNA analysis at the terminal time point. ... Serum and tissue concentrations of PFNA were determined by LC-MS/MS. Serum elimination of PFNA is by and large linear with exposure doses in the rat; however, like PFOA, a major sex difference in the rate of elimination is observed, with an estimated half-life of 30.6 days for males and 1.4 days for females. PFNA is stored preferentially in the liver but not in the kidneys. ... These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.

Wikipedia

Perfluorononanoic_acid

Biological Half Life

CD-1 mice were given a single oral dose of perfluorononanoic acid (PFNA) of 1 or 10mg/kg, and 4 males and 4 females were killed at /1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment./ ... In the mouse, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8-68.4 days and 34.3-68.9 days,
Male and female Sprague-Dawley rats were given a single dose of perfluorononanoic acid (PFNA) by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. ... Serum elimination of PFNA is by and large linear with exposure doses in the rat ... with an estimated half-life of 30.6 days for males and 1.4 days for females.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

Methods of Manufacturing

Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon-carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

Explore Compound Types